Cas no 2137144-81-9 ((1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol)

(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol is a chiral azido alcohol derivative characterized by its stereospecific (R)-configuration and the presence of a 2,6-dimethoxyphenyl group. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and bioactive molecules. The azido functionality offers versatile reactivity for click chemistry applications, enabling efficient conjugation or further functionalization. The electron-rich dimethoxyphenyl moiety enhances stability while providing opportunities for selective modifications. Its well-defined stereochemistry ensures high selectivity in asymmetric transformations, making it useful for chiral ligand development or as a building block in medicinal chemistry. The compound’s structural features support applications in drug discovery and materials science.
(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol structure
2137144-81-9 structure
Product Name:(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol
CAS No:2137144-81-9
MF:C10H13N3O3
MW:223.228522062302
CID:6213440
PubChem ID:165492310
Update Time:2025-10-24

(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol
    • EN300-1147477
    • 2137144-81-9
    • Inchi: 1S/C10H13N3O3/c1-15-8-4-3-5-9(16-2)10(8)7(14)6-12-13-11/h3-5,7,14H,6H2,1-2H3/t7-/m0/s1
    • InChI Key: HWGSJJWNUQNTAC-ZETCQYMHSA-N
    • SMILES: O[C@@H](CN=[N+]=[N-])C1C(=CC=CC=1OC)OC

Computed Properties

  • Exact Mass: 223.09569129g/mol
  • Monoisotopic Mass: 223.09569129g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 53Ų

(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol Pricemore >>

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Additional information on (1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol

Comprehensive Overview of (1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol (CAS No. 2137144-81-9)

The compound (1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol (CAS No. 2137144-81-9) is a chiral azido alcohol derivative with significant potential in pharmaceutical and synthetic chemistry. Its unique structure, featuring a 2,6-dimethoxyphenyl group and an azido functionality, makes it a valuable intermediate for the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its applications in asymmetric synthesis and drug discovery.

One of the most searched questions in the field of organic chemistry is: "What are the applications of chiral azido alcohols in drug development?" This compound addresses this query by serving as a key building block for stereoselective reactions. Its (1R) configuration is particularly valuable for creating enantiomerically pure compounds, which are critical in the design of targeted therapies and catalysts. The presence of the azido group also allows for further functionalization via click chemistry, a technique widely used in bioconjugation and material science.

Another trending topic in chemical research is the demand for sustainable synthetic methods. (1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol can be synthesized using green chemistry principles, such as catalytic asymmetric hydrogenation or enzymatic resolution. These methods align with the global push toward eco-friendly manufacturing and reduced waste, making the compound a subject of interest for pharmaceutical companies and academic labs alike.

The 2,6-dimethoxyphenyl moiety in this compound is another focal point for researchers. This aromatic group is known for its electron-donating properties, which can influence the reactivity and stability of the molecule. Questions like "How does the 2,6-dimethoxyphenyl group affect reaction outcomes?" are frequently explored in forums and publications. The answer lies in its ability to modulate steric hindrance and electronic effects, enabling precise control over regioselectivity and yield optimization.

In the context of AI-driven drug discovery, compounds like (1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol are gaining attention. Machine learning models often rely on high-quality chiral building blocks to predict novel drug candidates. The compound's well-defined stereochemistry and functional versatility make it a prime candidate for inclusion in virtual screening libraries. This aligns with the growing trend of computational chemistry and automated synthesis.

From a patent landscape perspective, derivatives of (1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol have been cited in applications related to antiviral agents and central nervous system (CNS) therapeutics. Its structural features are conducive to blood-brain barrier penetration, a hot topic in neurological drug development. Searches for "chiral intermediates for CNS drugs" often lead to discussions about this compound's potential.

In summary, (1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol (CAS No. 2137144-81-9) is a multifaceted compound with broad applicability in modern chemistry and pharmaceutical research. Its relevance to asymmetric synthesis, green chemistry, and AI-aided drug design ensures its continued prominence in scientific literature and industrial applications.

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